molecular formula C26H28FN3 B5156314 9-ethyl-3-{[4-(4-fluorobenzyl)-1-piperazinyl]methyl}-9H-carbazole

9-ethyl-3-{[4-(4-fluorobenzyl)-1-piperazinyl]methyl}-9H-carbazole

Cat. No. B5156314
M. Wt: 401.5 g/mol
InChI Key: XXVUTQWGZFVLKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-ethyl-3-{[4-(4-fluorobenzyl)-1-piperazinyl]methyl}-9H-carbazole is a chemical compound that is widely used in scientific research. It is a potent and selective antagonist of the serotonin receptor subtype 2B (5-HT2B). This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying the role of the 5-HT2B receptor in various biological processes.

Mechanism of Action

The mechanism of action of 9-ethyl-3-{[4-(4-fluorobenzyl)-1-piperazinyl]methyl}-9H-carbazole is through its selective antagonism of the 9-ethyl-3-{[4-(4-fluorobenzyl)-1-piperazinyl]methyl}-9H-carbazole receptor. This receptor is a G protein-coupled receptor that is involved in the regulation of serotonin levels in the brain. By blocking the action of this receptor, 9-ethyl-3-{[4-(4-fluorobenzyl)-1-piperazinyl]methyl}-9H-carbazole can modulate the activity of serotonin in the brain, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 9-ethyl-3-{[4-(4-fluorobenzyl)-1-piperazinyl]methyl}-9H-carbazole are diverse and depend on the specific biological system being studied. Some of the effects that have been observed include changes in serotonin levels, alterations in neuronal activity, and modulation of inflammatory responses. These effects make 9-ethyl-3-{[4-(4-fluorobenzyl)-1-piperazinyl]methyl}-9H-carbazole a valuable tool for investigating the role of the 9-ethyl-3-{[4-(4-fluorobenzyl)-1-piperazinyl]methyl}-9H-carbazole receptor in various biological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 9-ethyl-3-{[4-(4-fluorobenzyl)-1-piperazinyl]methyl}-9H-carbazole in lab experiments is its high selectivity for the 9-ethyl-3-{[4-(4-fluorobenzyl)-1-piperazinyl]methyl}-9H-carbazole receptor. This allows researchers to specifically target this receptor and investigate its role in various biological processes. However, one limitation of using this compound is its potential off-target effects. Like any chemical compound, 9-ethyl-3-{[4-(4-fluorobenzyl)-1-piperazinyl]methyl}-9H-carbazole may interact with other receptors or enzymes, leading to unintended effects.

Future Directions

There are several future directions for research involving 9-ethyl-3-{[4-(4-fluorobenzyl)-1-piperazinyl]methyl}-9H-carbazole. One area of interest is in the development of new drugs that target the 9-ethyl-3-{[4-(4-fluorobenzyl)-1-piperazinyl]methyl}-9H-carbazole receptor. This receptor has been implicated in several psychiatric and neurological disorders, and developing drugs that modulate its activity could lead to new therapeutic options. Another direction for future research is in investigating the role of the 9-ethyl-3-{[4-(4-fluorobenzyl)-1-piperazinyl]methyl}-9H-carbazole receptor in various physiological processes, such as inflammation and cardiovascular function. Finally, there is potential for using 9-ethyl-3-{[4-(4-fluorobenzyl)-1-piperazinyl]methyl}-9H-carbazole in preclinical animal studies to investigate the efficacy of drugs that target the 9-ethyl-3-{[4-(4-fluorobenzyl)-1-piperazinyl]methyl}-9H-carbazole receptor.

Synthesis Methods

The synthesis of 9-ethyl-3-{[4-(4-fluorobenzyl)-1-piperazinyl]methyl}-9H-carbazole involves several steps. The starting material is commercially available and can be obtained from various suppliers. The synthesis involves the use of several reagents and solvents, and the reaction conditions need to be carefully controlled to ensure the formation of the desired product.

Scientific Research Applications

The primary application of 9-ethyl-3-{[4-(4-fluorobenzyl)-1-piperazinyl]methyl}-9H-carbazole is in scientific research. It is a useful tool for investigating the role of the 9-ethyl-3-{[4-(4-fluorobenzyl)-1-piperazinyl]methyl}-9H-carbazole receptor in various biological processes. This receptor is involved in the regulation of serotonin levels in the brain, and its dysfunction has been implicated in a range of psychiatric and neurological disorders.

properties

IUPAC Name

9-ethyl-3-[[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28FN3/c1-2-30-25-6-4-3-5-23(25)24-17-21(9-12-26(24)30)19-29-15-13-28(14-16-29)18-20-7-10-22(27)11-8-20/h3-12,17H,2,13-16,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVUTQWGZFVLKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC=C(C=C4)F)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Ethyl-3-[[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methyl]carbazole

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